REACTION_CXSMILES
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[CH3:1][C:2](O)([CH3:9])[CH2:3][C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.[C-:11]#[N:12].[Na+]>CCCCCC.CCOC(C)=O>[CH3:1][C:2]1([CH3:9])[N:12]=[CH:11][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH2:3]1 |f:1.2,3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC1(CC2=C(C=N1)SC=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |